Acacetin-7-glucuronide
Description
Overview of Flavonoids and Their Glycoside Conjugates
Flavonoids are a diverse group of polyphenolic compounds that are widely distributed throughout the plant kingdom. nih.govnih.gov They are integral to the human diet, being present in fruits, vegetables, and beverages like tea and wine. oregonstate.edu Structurally, flavonoids share a common fifteen-carbon skeleton arranged in three rings (C6-C3-C6), designated as A, B, and C. dergipark.org.tr Variations in the substitution patterns and oxidation levels of these rings give rise to different subclasses of flavonoids, including flavones, flavonols, flavanones, isoflavones, flavan-3-ols, and anthocyanidins. nih.govoregonstate.edu
In nature, flavonoids often exist as glycosides, meaning they are attached to one or more sugar molecules. nih.govoregonstate.edu The sugar moiety is most commonly D-glucose, but can also be L-rhamnose, galactose, arabinose, or glucorhamnose, typically linked at the 3 or 7 position of the flavonoid structure. dergipark.org.tr This glycosylation increases the water solubility of the otherwise less soluble flavonoid aglycones (the non-sugar part). mdpi.com While aglycones are generally considered more potent antioxidants, the glycoside form can enhance bioavailability. nih.gov The type of sugar and its linkage position play a significant role in the bioavailability and metabolic fate of the flavonoid. nih.govdergipark.org.tr
Significance of Glucuronidation in Phytochemistry and Biological Systems
Glucuronidation is a major Phase II metabolic process where glucuronic acid is attached to a substrate, making it more water-soluble and facilitating its elimination from the body. jove.comnih.gov This process is catalyzed by a group of enzymes called UDP-glucuronosyltransferases (UGTs). jove.com While commonly associated with the metabolism of drugs and other foreign compounds (xenobiotics) in mammals, glucuronidation also occurs in plants. nih.govacs.org
In phytochemistry, the presence of flavonoid glucuronides is significant. While flavonoids in plants are more commonly found as glucose conjugates, some plants, like those of the Medicago species, contain flavone (B191248) glucuronides in their aerial parts. nih.govgrafiati.com The specific type of glycosylation (glucosylation vs. glucuronidation) depends on the plant's tissue-specific expression of glycosyltransferase enzymes. nih.gov
In biological systems, particularly in mammals, dietary flavonoids are often metabolized into glucuronide conjugates after ingestion. grafiati.comacs.org This biotransformation is crucial as it affects the absorption, distribution, and excretion of flavonoids, thereby influencing their potential biological activities. acs.org Though often considered a detoxification pathway, there is growing interest in the biological activities of the glucuronidated metabolites themselves. acs.org
Position of Acacetin-7-glucuronide within Flavone Glycosides
This compound is a specific type of flavone glycoside. It is a glucuronide conjugate of acacetin (B1665396), a flavone with the chemical name 5,7-dihydroxy-4'-methoxyflavone. nrfhh.combiocompare.com In this compound, the glucuronic acid molecule is attached to the acacetin structure at the 7-hydroxyl group. jst.go.jp
This compound is found in various plants. For example, it has been isolated from the methanolic leaf extract of Acacetin species and has been identified in plants like Dracocephalum moldavica. medchemexpress.comglpbio.comnih.gov Within the broader class of flavone glycosides, this compound is studied for its potential applications and as a metabolite of acacetin in biological systems. medchemexpress.comglpbio.comnih.gov Research has shown that after oral administration of acacetin, it is extensively metabolized, and this compound is one of the major metabolites found in plasma. nih.gov The study of this compound is part of the larger effort to understand the metabolism and biological disposition of dietary flavonoids. jst.go.jpnih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Synonym | Acacetin-7-β-D-glucuronidopyranoside | phytopurify.com |
| CAS Number | 38226-83-4 | glpbio.comphytopurify.com |
| Molecular Formula | C₂₂H₂₀O₁₁ | phytopurify.com |
| Molecular Weight | 460.391 g/mol | phytopurify.com |
| Compound Type | Flavonoid | phytopurify.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20O11 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)14-8-13(24)16-12(23)6-11(7-15(16)32-14)31-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
ZWVNKIJIVBIMSW-SXFAUFNYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Biosynthesis of Acacetin 7 Glucuronide
Natural Occurrence and Botanical Sources
Acacetin-7-glucuronide is found both as a direct isolate from plant tissues and as a metabolic product in biological systems.
The compound has been identified and isolated from several plant species. A notable early discovery was a derivative, acacetin-7-glucurono-(1→2)-glucuronide, isolated from the leaves of Clerodendrum trichotomum in 1970. mdpi.comnih.gov Subsequent studies have confirmed the presence of acacetin-7-O-glucuronide in the flowers of the same plant. researchgate.netmdpi.com Other botanical sources include the safflower (Carthamus tinctorius) and the endangered fern Isoetes sinensis. neist.res.inplos.org The presence of related compounds, such as methyl esters of acacetin-7-O-glucuronide, has also been reported in the genus Clerodendrum. ffhdj.com
Table 1: Botanical Sources of this compound and Related Compounds
| Plant Species | Part of Plant | Compound Identified |
| Clerodendrum trichotomum | Leaves | Acacetin-7-glucurono-(1→2)-glucuronide mdpi.comnih.gov |
| Clerodendrum trichotomum | Flowers | Acacetin (B1665396) 7-O-glucuronide researchgate.netmdpi.com |
| Clerodendrum genus | Not specified | Methyl esters of acacetin-7-O-glucuronide ffhdj.com |
| Carthamus tinctorius | Not specified | Acacetin 7-O-β-D-glucuronide neist.res.in |
| Isoetes sinensis | Whole Plant | Acacetin-7-O-glucopyranoside plos.org |
This compound is a significant metabolite formed after the ingestion of its parent compound, acacetin. Glucuronide conjugation represents a major phase II metabolic pathway for acacetin. mdpi.comnih.govacs.org Comprehensive metabolic studies in rats have identified acacetin glucuronides as primary metabolites. frontiersin.org Following administration of acacetin, its metabolites, including glucuronide conjugates, have been successfully characterized in various biological matrices such as plasma, bile, urine, and feces. acs.org This indicates that the body efficiently converts the lipophilic acacetin into more water-soluble glucuronide forms to facilitate excretion. mdpi.com
Table 2: Identification of Acacetin Glucuronides in Biological Matrices (Rat Model)
| Biological Matrix | Finding |
| Plasma | Presence of acacetin metabolites confirmed acs.org |
| Bile | Presence of acacetin metabolites confirmed acs.org |
| Urine | Presence of acacetin metabolites confirmed acs.org |
| Feces | Presence of acacetin metabolites confirmed acs.org |
| Liver Microsomes | In vitro metabolism confirmed the formation of 25 metabolites, including glucuronides acs.org |
Isolation from Plant Species (e.g., Clerodendrum trichotomum)
Biosynthetic Pathways of Flavonoids and Their Glucuronide Conjugation
The formation of this compound involves two major processes: the biosynthesis of the flavonoid aglycone (acacetin) and its subsequent conjugation with glucuronic acid.
The biosynthesis of all flavonoids begins with precursors from primary metabolism. mdpi.com The shikimate pathway produces the amino acid phenylalanine, which then enters the phenylpropanoid pathway. This pathway generates 4-coumaroyl-CoA, a key intermediate. In the flavonoid pathway, chalcone (B49325) synthase catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. This chalcone is then isomerized by chalcone isomerase to produce a flavanone (B1672756), which serves as a precursor for various flavonoid classes. mdpi.com The flavanone is then converted to a flavone (B191248), such as apigenin (B1666066), which can be methylated by an enzyme like apigenin 4'-O-methyltransferase to produce acacetin. nrfhh.com
Once formed, acacetin undergoes phase II metabolism, primarily through glucuronidation. This process is a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). oup.com It involves the transfer of a glucuronic acid moiety from the activated co-substrate, UDP-glucuronic acid (UDPGA), to a hydroxyl group on the acacetin molecule. researchgate.net This addition of the highly polar glucuronic acid group significantly increases the water solubility of the flavonoid, which is crucial for its transport and eventual elimination from the body. mdpi.com
Enzymatic Systems Involved in Glucuronidation of Flavones
The biotransformation of acacetin into this compound is mediated by specific enzyme systems.
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a central role in the detoxification and elimination of numerous compounds by catalyzing their glucuronidation. oup.com In mammals, these are typically membrane-bound proteins located in the endoplasmic reticulum. researchgate.net
The glucuronidation of acacetin is regio-specific, meaning the glucuronic acid is attached at a specific position. Studies using human UGT isoforms have shown that while several UGTs can metabolize acacetin, UGT1A8 exhibits the highest activity, suggesting it is a primary enzyme responsible for its glucuronidation. nih.gov Research in rats identified that monosulfate and monoglucuronide conjugates are the main phase II metabolites of acacetin, with UDP-glucuronosyltransferase 1A8 being a key producer of the glucuronide form. frontiersin.org The substrate specificity of these enzymes ensures that glucuronidation occurs at specific hydroxyl groups, such as the one at the C-7 position of the acacetin flavone core. oup.com
Table 3: Key UGT Isoforms in Acacetin Glucuronidation
| Enzyme Isoform | Role/Activity |
| UGT1A8 | Identified as the main isoform for acacetin glucuronidation in humans nih.gov and a key producer in rats frontiersin.org |
| Other UGTs | Various isoforms contribute to acacetin metabolism, but UGT1A8 shows the highest activity nih.gov |
The process of glucuronidation is reversible through the action of β-glucuronidase enzymes (EC 3.2.1.31). These are typically lysosomal acid hydrolases that catalyze the hydrolysis of β-D-glucuronide conjugates, releasing the original aglycone. nih.gov
In the context of flavonoid metabolism, β-glucuronidases, particularly those produced by gut microbiota, play a crucial role. nih.govbohrium.com When a flavonoid glucuronide like this compound is excreted into the gastrointestinal tract via bile, bacterial β-glucuronidases can cleave the glucuronic acid moiety. nrfhh.commdpi.com This hydrolysis regenerates the less polar acacetin aglycone, which can then be reabsorbed into circulation. This process, known as enterohepatic recycling, can prolong the half-life of the compound in the body. nrfhh.com It is also important to note that the presence of β-glucuronidase in tissue samples can lead to the ex vivo hydrolysis of glucuronides during the extraction process, potentially resulting in an overestimation of the free aglycone concentration. escholarship.org
Advanced Analytical Methodologies for Acacetin 7 Glucuronide Research
Extraction and Purification Techniques for Flavonoid Glucuronides
The initial and critical step in the analysis of Acacetin-7-glucuronide from biological or plant-based samples is its efficient extraction and purification. The choice of method depends on the sample matrix and the subsequent analytical technique.
Commonly, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed. For instance, after incubation of acacetin (B1665396) with human liver microsomes, the reaction is often terminated with organic solvents like acetonitrile (B52724), which also serves to precipitate proteins. nih.gov A simple deproteinization with acetonitrile has been effectively used for plasma samples. nih.gov For plant extracts, methods can range from Soxhlet extraction with methanol (B129727) to more modern techniques like ultrasound-assisted extraction. nrfhh.commdpi.com
For flavonoid glucuronides, SPE is a widely adopted purification method. nih.govnih.gov C18 cartridges are frequently used, where the sample is loaded, washed with water to remove salts, and then the glucuronides are eluted with methanol. nih.govoup.com This process helps in obtaining a cleaner, more concentrated sample for analysis. nih.gov Preparative high-performance liquid chromatography (HPLC) is another powerful technique for purifying flavonoid glucuronides, including acacetin metabolites, from complex mixtures to achieve high purity for structural elucidation. oup.commdpi.com
Below is a table summarizing common extraction and purification techniques for flavonoid glucuronides.
| Technique | Principle | Typical Application | Advantages | Limitations |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases. | Initial cleanup of biological fluids and plant extracts. nrfhh.com | Simple, cost-effective. | Can be labor-intensive, may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Differential adsorption of compounds onto a solid sorbent. | Purification of glucuronides from biological matrices and reaction mixtures. nih.govnih.gov | High recovery, good selectivity, can be automated. | Sorbent selection is crucial, potential for analyte loss during washing. typeset.io |
| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase on a larger scale. | Isolation of pure compounds for structural analysis (e.g., NMR). oup.commdpi.com | High purity of isolated compounds. | Requires specialized equipment, can be time-consuming. scielo.br |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support matrix. | Preparative separation of flavonoid glycosides from crude extracts. mdpi.comresearchgate.net | No irreversible adsorption, high sample loading capacity. researchgate.net | Optimization of the solvent system can be complex. mdpi.com |
Spectroscopic and Chromatographic Approaches for Structural Elucidation and Quantification
Following extraction and purification, a combination of chromatographic and spectroscopic methods is essential for the definitive identification and measurement of this compound.
Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for Metabolite Profiling
UHPLC-Q-TOF-MS/MS is a powerful tool for identifying and characterizing flavonoid metabolites in complex mixtures. This technique combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS. This allows for the determination of the elemental composition of the parent ion and its fragments, facilitating the identification of unknown metabolites. nih.gov For example, this method has been used for the comprehensive characterization of flavonoid glucuronide derivatives in spinach. frontiersin.org The high resolving power of UHPLC ensures that isomers can be separated, which is critical for flavonoid analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the cornerstone for the quantification of this compound in biological samples due to its high sensitivity and selectivity. nih.gov A highly sensitive LC-MS/MS method has been developed and validated for the determination of acacetin in human plasma, achieving a lower limit of quantitation (LLOQ) of 0.1 ng/mL. nih.gov This method utilized a simple protein precipitation for sample preparation and a Kinetex C18 column for chromatographic separation. nih.gov The detection is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. For acacetin, the transition m/z 285.22 → 242.17 has been used. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural elucidation of isolated compounds. nih.gov Techniques such as 1H-NMR and 13C-NMR, along with 2D-NMR experiments like HSQC and HMBC, are used to determine the exact position of the glucuronide moiety on the acacetin backbone. jmp.irresearchgate.netrsc.org The structure of purified Acacetin-7-O-glucuronide has been confirmed using these NMR techniques. researchgate.netresearchgate.net However, a significant drawback of NMR is the requirement for a relatively large amount of highly purified compound. nih.gov
Other Chromatographic and Electrophoretic Methods
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used and robust method for the analysis of flavonoids and their glucuronides. nih.govirb.hr It has been successfully applied to the simultaneous determination of Acacetin-7-O-β-D-glucuronide along with other active compounds in traditional Chinese medicine preparations. nih.govresearchgate.net The separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous acid solution. jst.go.jpingentaconnect.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is less commonly used for the analysis of flavonoid glucuronides because of their low volatility. nih.gov This method requires a time-consuming derivatization step to make the analytes volatile, and the resulting mass spectra can be complex to interpret. nih.gov However, GC-MS is suitable for analyzing the aglycone (acacetin) after hydrolysis or for profiling other less polar compounds in an extract. tandfonline.combiomedpharmajournal.orgekb.egresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid technique often used for the initial screening and qualitative analysis of flavonoids in plant extracts. researchgate.netjddtonline.infoui.ac.id It can be used to get a preliminary fingerprint of an herbal sample and to guide further purification steps. irb.hr While primarily qualitative, modern high-performance TLC (HPTLC) with densitometric scanning can provide quantitative results comparable to HPLC and GC. irb.hr
Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times for charged analytes like flavonoid glucuronides. mdpi.comnih.gov It has been used for the analysis of flavonoids in various plant extracts, demonstrating its potential as an alternative or complementary technique to HPLC. mdpi.comscispace.com A key advantage is the very small sample volume required. mdpi.com
Method Validation and Quantification in Complex Biological Systems
For any quantitative bioanalytical method to be reliable, it must undergo rigorous validation. This is particularly crucial for methods used in pharmacokinetic studies that may support regulatory submissions. The validation process ensures the method is accurate, precise, and specific for the analyte of interest in the given biological matrix. stanford.edueuropa.eu
Key validation parameters for LC-MS/MS methods according to regulatory guidelines include: europa.euresolian.com
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the measured value to the true value. resolian.com | Within ±15% of the nominal concentration (±20% at LLOQ). stanford.edu |
| Precision | The degree of agreement among multiple measurements of the same sample. resolian.com | Coefficient of variation (CV) should not be greater than 15% (20% at LLOQ). stanford.edu |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com | Response from interfering components should be ≤20% of the analyte response at LLOQ and ≤5% of the IS response. europa.eu |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. resolian.com | Defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). |
| Recovery | The efficiency of the extraction procedure. resolian.com | Should be consistent and reproducible, though not necessarily 100%. |
| Matrix Effect | The alteration of analyte response due to interfering components in the matrix. resolian.com | Accuracy and precision of QCs prepared in at least 6 different lots of matrix should meet acceptance criteria. europa.eu |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. resolian.com | Analyte concentration should remain within ±15% of the initial concentration. stanford.edu |
| Dilution Integrity | The accuracy of determining the concentration of an analyte in a sample that has been diluted. nih.gov | Accuracy and precision should be within ±15% of the nominal concentration. nih.gov |
A validated LC-MS/MS method for acacetin in human plasma demonstrated intra- and inter-day accuracy between 96.8% and 108%, with precision (CV) less than 11.9%. nih.gov The mean recovery was between 91.5% and 95.6%. nih.gov Such comprehensive validation ensures the reliability of the data generated for this compound in complex biological systems.
Preclinical Pharmacological Investigations of Acacetin 7 Glucuronide
Cellular and Molecular Mechanisms of Action (Derived from Acacetin (B1665396) and Related Glycosides)
The biological activities of Acacetin-7-glucuronide are often inferred from its aglycone, acacetin, and related glycosidic compounds. These molecules have been shown to interact with a multitude of cellular and molecular targets, influencing a variety of signaling pathways and cellular processes.
Modulatory Effects on Signal Transduction Pathways
Acacetin has demonstrated significant modulatory effects on several key signal transduction pathways implicated in cell survival, proliferation, inflammation, and stress response.
PI3K/Akt/mTOR Pathway: Acacetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.netfrontiersin.org This inhibition is crucial in its anticancer effects, as it can lead to the suppression of cell proliferation and the induction of autophagy and apoptosis in various cancer cells, including breast cancer and glioblastoma. nih.govresearchgate.netmedchemexpress.com In some contexts, such as protecting myocardial cells from hypoxia/reoxygenation injury, acacetin can activate the PI3K/Akt pathway to promote protective autophagy. nih.gov Molecular docking studies have also suggested that this compound has a good affinity for AKT1 protein, indicating a potential role in modulating this pathway. nih.gov
Sirt1/AMPK/PGC-1α Pathway: Acacetin can activate the Sirt1/AMPK/PGC-1α pathway, which is involved in energy metabolism and cellular stress resistance. frontiersin.orgresearchgate.net This activation has been linked to the amelioration of cardiac hypertrophy. researchgate.net By activating this pathway, acacetin can reduce oxidative stress, inflammation, and apoptosis in cardiomyocytes. researchgate.net
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, p38, and ERK, is another significant target of acacetin. researchgate.netfrontiersin.orgnrfhh.comnih.gov Acacetin can suppress the phosphorylation of p38 MAPK and JNK. nrfhh.comnih.gov This inhibition plays a role in its anti-inflammatory and anti-cancer activities by down-regulating inflammatory mediators and inducing apoptosis. researchgate.netnih.govmdpi.com For instance, in oral squamous cell carcinoma cells, acacetin-mediated apoptosis is activated through MAPK-mediated signaling. nrfhh.com
NF-κB Pathway: Acacetin is a potent inhibitor of the NF-κB signaling pathway. frontiersin.orgnrfhh.comnih.govnih.gov By blocking NF-κB activation, acacetin can suppress the expression of pro-inflammatory genes like COX-2 and iNOS, contributing to its anti-inflammatory effects. nrfhh.comnih.govnih.govumw.edu.pl This inhibition has been observed in various cell types, including macrophages and cancer cells. frontiersin.orgnih.govumw.edu.pl
Nrf2/HO-1 Pathway: Acacetin has been shown to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response. frontiersin.orgnih.govresearchgate.net This activation enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), thereby protecting cells from oxidative stress. nih.govnih.govresearchgate.net This mechanism is implicated in its protective effects against acute lung injury and atherosclerosis. nih.govnih.gov
STAT3 Pathway: Acacetin can inhibit the activation of STAT3, a transcription factor involved in cell proliferation and survival. mdpi.com In hepatocellular carcinoma cells, acacetin suppresses STAT3 activation and its upstream kinases, leading to anticancer effects. mdpi.com
Enzyme Modulation and Inhibition
Acacetin and its derivatives have been found to modulate the activity of several key enzymes.
Monoamine Oxidase (MAO) Isoforms: Acacetin is a potent and reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nrfhh.comresearchgate.netacs.org It shows a preference for MAO-B inhibition. nrfhh.comresearchgate.net This inhibitory activity suggests potential applications in neurological and psychiatric disorders. nrfhh.comresearchgate.netacs.org Studies on acacetin derivatives have shown that acacetin 7-O-(6-O-malonylglucoside) also potently inhibits both MAO-A and MAO-B, while Tilianin (B192538) (Acacetin-7-O-glucoside) has weaker inhibitory activity. nrfhh.com In contrast, acacetin 7-methyl ether is a potent and selective inhibitor of MAO-B. nih.govresearchgate.net
Impact on Cellular Processes
The modulation of signaling pathways and enzymes by acacetin translates into significant effects on fundamental cellular processes.
Apoptosis: Acacetin is a known inducer of apoptosis in various cancer cell lines, including those of the breast, lung, liver, and oral squamous cells. researchgate.netnrfhh.com It can trigger apoptosis through multiple mechanisms, such as activating caspase cascades, increasing the expression of pro-apoptotic proteins like Bax and Fas/FasL, and decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.netnrfhh.com The induction of apoptosis is often linked to the activation of MAPK and ROS-mediated pathways. researchgate.netnrfhh.com
Autophagy: Acacetin can induce autophagy in certain cancer cells, such as Jurkat T cells, which can be a cytoprotective mechanism. nrfhh.com However, in other contexts, such as in myocardial cells under stress, acacetin-induced autophagy via the PI3K/Akt/mTOR pathway is protective. nih.gov
Cell Cycle Progression: Acacetin can arrest the cell cycle at different phases in various cancer cells. medchemexpress.comnrfhh.com For instance, it causes G1 phase arrest in human liver cancer cells and G2/M phase arrest in other cancer cell types. medchemexpress.comnrfhh.com This cell cycle arrest is often mediated by the upregulation of proteins like p53 and p21/WAF1. nrfhh.com
Regulation of Inflammatory Mediators and Oxidative Stress Pathways
Acacetin demonstrates significant anti-inflammatory and antioxidant properties through the regulation of key mediators and pathways.
COX-2, iNOS: Acacetin effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. nrfhh.comnih.govnih.govnih.gov This suppression is largely mediated by the inhibition of the NF-κB pathway. nih.govnih.gov
ROS Scavenging: Acacetin has direct reactive oxygen species (ROS) scavenging capabilities. nrfhh.com It also enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway, leading to increased levels of antioxidant enzymes like SOD and HO-1. nih.govnih.govnih.govresearchgate.net This dual action helps to mitigate oxidative stress in various pathological conditions. nih.govnih.gov
In Vitro Biological Activity Studies (Focus on this compound and Analogues)
While much of the understanding of this compound's activity is extrapolated from its aglycone, some studies have directly investigated the biological effects of this glucuronide and its analogues.
Neuropharmacological Investigations
GABAergic System Modulation: Studies have indicated that flavonoids can modulate the gamma-aminobutyric acid (GABA) system in the brain, which is the primary inhibitory neurotransmitter system. iapchem.orgsrce.hr Acacetin-7-O-glucoside (Tilianin), a closely related analogue, has been shown to possess sedative and anticonvulsant effects. nih.gov In vitro studies demonstrated that it could decrease synaptic responses in a manner similar to GABA. nih.gov This suggests that this compound and its analogues may exert neuropharmacological effects through modulation of the GABAergic system, supporting their potential use in conditions like anxiety. nih.gov
Interactive Data Tables
Table 1: Modulatory Effects of Acacetin on Signal Transduction Pathways
| Pathway | Effect | Key Mediators | Cellular Outcome | References |
| PI3K/Akt/mTOR | Inhibition/Activation | Akt, mTOR, p70S6K | Anti-cancer, Cardioprotection | nih.govresearchgate.netfrontiersin.orgmedchemexpress.comnih.gov |
| Sirt1/AMPK/PGC-1α | Activation | Sirt1, AMPK, PGC-1α | Amelioration of cardiac hypertrophy | frontiersin.orgresearchgate.net |
| MAPK | Inhibition | p38, JNK | Anti-inflammatory, Apoptosis induction | researchgate.netfrontiersin.orgnrfhh.comnih.govmdpi.com |
| NF-κB | Inhibition | NF-κB p65 | Anti-inflammatory | frontiersin.orgnrfhh.comnih.govnih.gov |
| Nrf2/HO-1 | Activation | Nrf2, HO-1, SOD | Antioxidant response | frontiersin.orgnih.govnih.govresearchgate.net |
| STAT3 | Inhibition | STAT3, c-Src, JNK1/2 | Anti-cancer | mdpi.com |
Table 2: Enzyme Modulation by Acacetin and its Derivatives
| Enzyme | Compound | Effect | IC₅₀/Kᵢ Values | Significance | References |
| MAO-A | Acacetin | Inhibition | IC₅₀: 121 nM, Kᵢ: 0.045 µM | Neuroprotection | researchgate.netacs.orgresearchgate.net |
| MAO-B | Acacetin | Inhibition | IC₅₀: 49 nM, Kᵢ: 0.037 µM | Neuroprotection | researchgate.netacs.orgresearchgate.net |
| MAO-A | Acacetin 7-O-(6-O-malonylglucoside) | Inhibition | IC₅₀: 2.34 µM, Kᵢ: 1.06 µM | Neuroprotection | nrfhh.comresearchgate.net |
| MAO-B | Acacetin 7-O-(6-O-malonylglucoside) | Inhibition | IC₅₀: 1.87 µM, Kᵢ: 0.38 µM | Neuroprotection | nrfhh.comresearchgate.net |
| MAO-B | Acacetin 7-methyl ether | Selective Inhibition | IC₅₀: 198 nM, Kᵢ: 45 nM | Neuroprotection | nih.govresearchgate.net |
Table 3: Impact of Acacetin on Cellular Processes
| Cellular Process | Effect | Key Mechanisms | Cell Type | References |
| Apoptosis | Induction | Caspase activation, ↑Bax, ↑Fas/FasL, ↓Bcl-2 | Cancer cells | nih.govresearchgate.netnrfhh.com |
| Autophagy | Induction | Inhibition of Akt-mTOR pathway | Jurkat T cells | nrfhh.com |
| Cell Cycle | Arrest (G1 or G2/M) | ↑p53, ↑p21/WAF1 | Cancer cells | medchemexpress.comnrfhh.com |
Anti-angiogenic Mechanisms in Endothelial Cell Models
Acacetin, the parent compound of this compound, has demonstrated notable anti-angiogenic properties in various endothelial cell models. In human umbilical vein endothelial cells (HUVECs), acacetin has been shown to inhibit growth and survival by up to 92% and suppress the formation of capillary-like tubes on Matrigel (B1166635) by up to 98%. nih.gov It also induces the retraction and breakdown of pre-existing capillary networks. nih.gov Furthermore, acacetin significantly curtails the migration and invasion of HUVECs, with inhibition rates ranging from 68% to 100%. nih.gov
The molecular mechanisms underlying these effects involve the modulation of key signaling pathways. Acacetin has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (Stat-1) at Tyr701 and Stat-3 at Tyr705. nih.gov This leads to the downregulation of several pro-angiogenic factors, including vascular endothelial growth factor (VEGF), endothelial nitric oxide synthase (eNOS), inducible nitric oxide synthase (iNOS), matrix metalloproteinase-2 (MMP-2), and basic fibroblast growth factor (bFGF) in HUVECs. nih.govmdpi.com The suppression of Stat-3 phosphorylation also prevents its nuclear localization. nih.gov The inhibition of the STAT/VEGF pathway is a critical component of acacetin's anti-angiogenic activity in both endothelial and tumor cells. mdpi.com
Table 1: Effects of Acacetin on Angiogenesis in Endothelial Cells
| Parameter | Cell Model | Effect | Key Molecular Targets |
|---|---|---|---|
| Growth and Survival | HUVEC | Inhibition up to 92% | - |
| Capillary-like Tube Formation | HUVEC on Matrigel | Inhibition up to 98% | - |
| Preformed Capillary Networks | HUVEC | Retraction and disintegration | - |
| Migration and Invasion | HUVEC | Inhibition (68-100%) | - |
| Pro-angiogenic Factor Expression | HUVEC | Downregulation | VEGF, eNOS, iNOS, MMP-2, bFGF |
| Signal Transduction | HUVEC | Inhibition of Stat-1 and Stat-3 phosphorylation | Stat-1 (Tyr701), Stat-3 (Tyr705) |
Anti-inflammatory Efficacy in Cellular Models (e.g., LPS-induced RAW 264.7 cells)
This compound's parent compound, acacetin, exhibits significant anti-inflammatory effects in cellular models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In these cells, acacetin inhibits the LPS-induced upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nrfhh.com This inhibition is mediated through the modulation of Nuclear Factor-kappa B (NF-κB) activation. nrfhh.com By downregulating the expression of COX-2 and iNOS, acacetin reduces the production of inflammatory mediators. nrfhh.com
Similarly, other flavonoid glucuronides like apigenin-7-O-β-D-glucuronide have been shown to suppress the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 macrophages. nih.gov This is achieved by inhibiting the mRNA expression of iNOS, COX-2, and TNF-α. nih.gov The mechanism involves the inhibition of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) phosphorylation, which in turn decreases the nuclear translocation of c-Jun and activator protein-1 (AP-1)-mediated activity. nih.gov
Antioxidant Effects in Cellular Assays
Acacetin and its glycosides have demonstrated considerable antioxidant activity in various cellular assays. koreascience.kr These compounds are effective scavengers of reactive oxygen species (ROS). nrfhh.com In cultured neonatal rat cardiomyocytes, acacetin has been shown to protect against hypoxia/reoxygenation-induced injury by reducing lipid peroxidation and enhancing antioxidant activity. worldscientific.com It also counters the high glucose-induced decrease of superoxide dismutase 1 (SOD1) and SOD2. researchgate.net
In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, acacetin protects against cellular injury by inhibiting apoptosis and reducing oxidative stress. frontiersin.org This protective effect is mediated through the activation of the Sirt1/Sirt3/AMP-activated protein kinase (AMPK) pathway. frontiersin.org
Investigations in Cancer Cell Lines Focusing on Molecular Pathways
Acacetin has been investigated for its anti-cancer effects in various cancer cell lines, where it influences key molecular pathways. In human hepatocellular carcinoma (HCC) cell lines such as HepG2 and Huh-7, acacetin inhibits cell proliferation and induces apoptosis. mdpi.comresearchgate.net It has been identified as a novel inhibitor of STAT3 activation, acting in a dose- and time-dependent manner. mdpi.com Acacetin also inhibits upstream kinases like c-Src, Janus-activated kinase 1 (JAK1), and Janus-activated kinase 2 (JAK2). mdpi.com The inhibition of STAT3 by acacetin leads to the suppressed expression of genes involved in proliferation, survival, and angiogenesis. mdpi.com
In human breast cancer MCF-7 cells, acacetin induces apoptosis through the activation of ROS generation, the SAPK/JNK1/2-c-Jun signaling pathway, and mitochondria-mediated cellular apoptosis. nrfhh.com In human non-small cell lung cancer A549 cells, the p53 and Fas/FasL apoptotic system is implicated in acacetin's antiproliferative action. nrfhh.com For oral squamous cell carcinoma HSC-3 cells, acacetin-mediated apoptosis involves the activation of MAPK-mediated signaling pathways and subsequent induction of mitochondria- and caspase-dependent mechanisms. nrfhh.com
Table 2: Molecular Mechanisms of Acacetin in Different Cancer Cell Lines
| Cancer Cell Line | Key Molecular Pathway(s) | Effect |
|---|---|---|
| Hepatocellular Carcinoma (HepG2, Huh-7) | STAT3, c-Src, JAK1, JAK2 | Inhibition of proliferation, induction of apoptosis |
| Breast Cancer (MCF-7) | ROS generation, SAPK/JNK1/2-c-Jun, mitochondrial pathway | Induction of apoptosis |
| Non-small Cell Lung Cancer (A549) | p53, Fas/FasL | Antiproliferative action |
| Oral Squamous Cell Carcinoma (HSC-3) | MAPK signaling, mitochondrial and caspase pathways | Induction of apoptosis |
Cardioprotective Mechanisms in Cultured Cardiomyocytes (e.g., against hypertrophy, ischemia/reperfusion injury)
Acacetin demonstrates significant cardioprotective effects in cultured cardiomyocytes. In neonatal rat cardiomyocytes and H9C2 cells, acacetin protects against hypoxia/reoxygenation-induced injury by reducing lipid peroxidation and boosting antioxidant activity. worldscientific.com It has been shown to mitigate cell injury evoked by hypoxia/reoxygenation by blocking oxidative stress, apoptosis, and inflammation through the upregulation of the AMPK/Nrf2 signaling pathway. nih.gov
In the context of ischemia/reperfusion (I/R) injury, acacetin has been found to upregulate the expression of antioxidative proteins such as superoxide dismutase-2 (SOD2) and thioredoxin. worldscientific.com Furthermore, in H9C2 cardiomyocytes subjected to I/R, acacetin enhances autophagy by activating the PI3K/Akt/mTOR cascade. nih.gov In high glucose-exposed cardiomyocytes, acacetin has been shown to alleviate cell injury and apoptosis, a mechanism potentially associated with the activation of the PPAR-α/AMPK signaling pathway. frontiersin.org
Hepatoprotective and Renoprotective Mechanisms in Cell Models
The protective effects of acacetin extend to liver and kidney cells. In human liver cancer HepG2 cells, acacetin has been shown to regulate apoptosis and arrest the cell cycle in the G1 phase. nrfhh.com This is associated with an increase in p53 and p21/WAF1 proteins. nrfhh.com Acacetin-mediated apoptosis in HepG2 cells also involves the enhanced expression of Fas/APO-1 and the BCL2-associated X protein (Bax). nrfhh.com
Preclinical evidence also points towards the renoprotective effects of acacetin, largely attributed to its antioxidant and anti-apoptotic properties. nrfhh.com While specific cellular models for renoprotection are less detailed in the provided context, the general mechanisms observed in other cell types, such as the reduction of oxidative stress and apoptosis, are believed to contribute to its protective effects on the kidneys. nrfhh.com In vivo studies have shown that acacetin can effectively ameliorate renal ischemia-reperfusion damage, mainly through its antioxidant activity. nrfhh.com
In Vivo Preclinical Studies in Animal Models (Excluding Human Clinical Data)
In vivo studies in animal models have further substantiated the pharmacological effects of acacetin observed in cellular models. In a rat model of cardiac ischemia/reperfusion injury, an acacetin prodrug demonstrated notable cardioprotective effects. worldscientific.comnih.gov This was associated with the inhibition of inflammatory mediators and cardiomyocyte apoptosis, as well as a reduction in oxidative stress. nih.gov The activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway was identified as a key mechanism in this protection. nih.gov
In a streptozotocin-induced rat model of diabetic cardiomyopathy, treatment with an acacetin prodrug improved cardiac function and reduced myocardial injury. researchgate.net This was linked to the inhibition of oxidative stress, inflammation, and apoptosis. researchgate.net In a mouse model of colitis, orally administered acacetin showed anti-inflammatory effects. mdpi.com Similarly, in a mouse model of LPS-induced neuroinflammation, acacetin demonstrated protective effects. mdpi.com
Furthermore, in a mouse model of matrigel plug angiogenesis, acacetin was found to suppress angiogenesis. nih.gov In BALB/c mice with subcutaneously transplanted HepG2/RARγ liver cancer cells, acacetin treatment significantly decreased tumor volume by inducing cancer cell apoptosis. researchgate.net
Table 3: Summary of In Vivo Preclinical Studies of Acacetin
| Animal Model | Condition | Effect of Acacetin | Key Findings |
|---|---|---|---|
| Rat | Cardiac Ischemia/Reperfusion Injury | Cardioprotective | Reduced inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 pathway |
| Rat | Diabetic Cardiomyopathy | Improved cardiac function, reduced myocardial injury | Inhibition of oxidative stress, inflammation, and apoptosis |
| Mouse | Colitis | Anti-inflammatory | - |
| Mouse | LPS-induced Neuroinflammation | Neuroprotective | - |
| Mouse | Matrigel Plug Angiogenesis | Anti-angiogenic | Suppression of angiogenesis |
| Mouse | Liver Cancer (HepG2/RARγ xenograft) | Anti-tumor | Decreased tumor volume via apoptosis induction |
Efficacy in Neurological Disease Models (e.g., Neuroprotection in induced neuronal cell death, MAO inhibition)
Preclinical investigations highlight a potential role for this compound and its related compounds in neurological disorders. In the context of neuroprotection, a network pharmacology study focusing on cerebral ischemia-reperfusion injury identified Acacetin-7-O-β-D-glucuronide as having a strong affinity for the protein kinase B (AKT1) protein. nih.gov This interaction is significant as the AKT signaling pathway is crucial for cell survival and proliferation, suggesting a neuroprotective mechanism. The study indicated that the therapeutic effects might be linked to the regulation of signaling pathways such as VEGF/SRC, which are involved in promoting angiogenesis. nih.gov
While the direct neuroprotective effects of this compound are still under-researched, its aglycone, acacetin, has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neuronal cell death in cellular models of Parkinson's disease. nrfhh.comresearchgate.net This protection is achieved by mitigating oxidative stress, preventing mitochondrial dysfunction, and inhibiting key molecules in apoptotic pathways. researchgate.net
Regarding monoamine oxidase (MAO) inhibition, a key target in the treatment of neurodegenerative and psychiatric disorders, the activity of acacetin derivatives varies significantly with their chemical structure. mdpi.com Studies on compounds isolated from Agastache rugosa demonstrated that acacetin itself is a potent, competitive, and reversible inhibitor of both MAO-A and MAO-B. nrfhh.comnih.gov In contrast, its glucoside derivative, tilianin (acacetin-7-O-glucoside), exhibited minimal inhibitory activity. nrfhh.comnih.gov However, the introduction of a malonyl group to the glucoside, forming Acacetin 7-O-(6-O-malonylglucoside) (AMG), significantly restored the inhibitory effects against both MAO-A and MAO-B. nih.govresearchgate.net This suggests that while the glucuronide form itself may not be a potent MAO inhibitor, its metabolic processing could be crucial for activity.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Type of Inhibition |
| Acacetin | 0.19 | 0.17 | Reversible, Competitive |
| Acacetin 7-O-(6-O-malonylglucoside) (AMG) | 2.34 | 1.87 | Reversible, Competitive |
| Tilianin (Acacetin-7-O-glucoside) | Little inhibitory activity | Little inhibitory activity | - |
| Data derived from studies on recombinant human MAO enzymes. nih.govresearchgate.net |
Modulation of Cardiovascular Parameters and Signaling Pathways
This compound is a primary metabolite of tilianin, a flavonoid glycoside investigated for its cardioprotective properties. nih.govmdpi.com The therapeutic effects observed after the administration of tilianin may, therefore, be partly attributable to its metabolites, including this compound. nih.gov Preclinical studies on tilianin suggest it confers cardioprotective effects through mechanisms that include vascular protection, blood pressure modulation, reduction of cholesterol levels, and regulation of lipid metabolism. nih.gov
A network pharmacology study implicated Acacetin-7-O-β-D-glucuronide in the treatment of cerebral ischemia-reperfusion injury, noting its affinity for AKT1 and its potential role in the VEGF/SRC signaling pathway, which is vital for angiogenesis and vascular health. nih.gov The parent compound, acacetin, has been extensively studied for its cardiovascular benefits, demonstrating protective effects against myocardial ischemia/reperfusion injury, atherosclerosis, and cardiac hypertrophy. nih.gov These effects are mediated through multiple signaling pathways, including PI3K/Akt/mTOR, Sirt1/AMPK/PGC-1α, and TGF-β1/Smad3. nih.gov Acacetin has been shown to reduce oxidative stress, inflammation, and cardiomyocyte apoptosis, all of which are critical factors in cardiovascular disease. nrfhh.comnih.gov
Anti-inflammatory Effects in Animal Models (e.g., acute lung injury, colitis)
While direct evidence for the anti-inflammatory activity of this compound is limited, its aglycone, acacetin, demonstrates significant anti-inflammatory properties in various animal models. nih.govresearchgate.net Given that this compound is a metabolite, it is part of the in vivo mechanism of action of acacetin.
In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, acacetin administration was found to alleviate clinical symptoms such as weight loss, diarrhea, and colon shortening. nih.govresearchgate.net The mechanism behind this effect involves the inhibition of the macrophage inflammatory response and the regulation of gut microbiota composition. nih.govmdpi.com Acacetin treatment significantly reduced the levels of pro-inflammatory mediators in macrophages. nih.gov
Acacetin has also shown protective effects in models of acute lung injury (ALI). nih.gov In lipopolysaccharide (LPS)-induced ALI in mice, acacetin lowered mortality and attenuated lung injury. nih.gov The underlying mechanism appears to involve the upregulation of Sirtuin 1 (SIRT1), which in turn suppresses the acetylation-dependent activation of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Acacetin treatment led to reduced levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.govmdpi.com
| Disease Model | Key Findings for Acacetin (Aglycone) | Signaling Pathway(s) Implicated |
| DSS-Induced Colitis | Ameliorated weight loss, diarrhea, and colon shortening; Inhibited macrophage inflammatory response. nih.govresearchgate.net | NF-κB mdpi.com |
| LPS-Induced Acute Lung Injury | Reduced mortality and lung injury; Decreased inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govmdpi.com | SIRT1/NF-κB nih.gov |
Anti-angiogenic and Anti-tumor Activity in Xenograft and Other Animal Models
Acacetin has been found to inhibit angiogenesis in in vitro, ex vivo, and in vivo models. nrfhh.com This effect is associated with the downregulation of Stat signaling and the expression of Vascular Endothelial Growth Factor (VEGF). nrfhh.com A network pharmacology study also linked Acacetin-7-O-β-D-glucuronide to the VEGF/SRC signaling pathway, further supporting a potential role in modulating angiogenesis. nih.gov
In various cancer models, acacetin has demonstrated the ability to suppress tumor growth and induce apoptosis (programmed cell death). nih.govfrontiersin.org In a study on BALB/c mice with subcutaneously transplanted HepG2/RARγ liver cancer cells, acacetin treatment significantly reduced tumor volume. nih.gov Similarly, in leukemia models, acacetin suppressed tumor growth, an effect linked to the suppression of the AKT-mTOR pathway. nih.gov The anticancer activity of acacetin has also been noted in models of breast, prostate, and lung cancer, often involving the inhibition of cell migration and invasion through pathways like NF-κB and MAPK. frontiersin.orgiapchem.org
Hepatic and Renal Protective Activities in Rodent Models
The protective effects of this compound on the liver and kidneys are an emerging area of interest, largely inferred from studies on its precursors. An extract from Arctium tomentosum root, containing acacetin 7-O-glucoside (tilianin), demonstrated a dose-dependent hepatoprotective effect in a mouse model of carbon tetrachloride-induced liver toxicity. mdpi.com The study noted that the extract attenuated lipid peroxidation and restored the activity of antioxidant enzymes like GPx, CAT, and SOD. mdpi.com Since this compound is a major metabolite of tilianin, it is plausible that it contributes to these observed effects. mdpi.com
The aglycone, acacetin, has also been shown to protect against liver and kidney damage in various rodent models. nrfhh.commdpi.com In a model of D-galactosamine/LPS-induced fulminant hepatic failure in mice, acacetin provided protection by suppressing the Toll-like receptor-4 (TLR4) signaling pathway. nrfhh.com In diabetic rats, acacetin administration improved hepatorenal dysfunction, an effect associated with its antioxidant and anti-inflammatory activities. nih.gov Furthermore, acacetin has been found to protect against renal ischemia-reperfusion damage in mice, primarily through its antioxidant activity and by reducing apoptotic cell death. nrfhh.com
Studies on Metabolic Disorders (e.g., effects on glucose and lipid metabolism)
Investigations into related compounds suggest a potential role for this compound in managing metabolic disorders. The parent compound, acacetin, has been shown to improve glucose and lipid metabolism in several preclinical models. iapchem.org
In studies using L6 myotubes, acacetin was found to enhance glucose uptake by promoting the translocation of GLUT4 to the plasma membrane through a CaMKII-AMPK pathway, independent of insulin. researchgate.net In diabetic rats, oral administration of acacetin significantly lowered blood glucose levels and improved hepatorenal function, which was linked to its ability to reduce oxidative stress and inflammation. nih.gov Acacetin also demonstrates a protective effect against diabetes-induced endothelial cell injury and cardiomyopathy by targeting pathways like Sirt1/Sirt3. mdpi.com
Additionally, acacetin has been shown to inhibit adipogenesis (the formation of fat cells) and the inflammatory responses of macrophages in obese mice. nrfhh.com Extracts rich in acacetin have been found to synergistically inhibit lipid accumulation in cells. nrfhh.com Given that this compound is a key metabolite, it is an integral part of the mechanism through which acacetin and its glycosides exert these metabolic effects. nih.govmdpi.com
Pharmacokinetic Research and Bioavailability Implications of Acacetin 7 Glucuronide
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models
The pharmacokinetic profile of acacetin (B1665396) and its metabolites, including Acacetin-7-glucuronide, has been investigated in various preclinical models, primarily in rats and mice. These studies reveal that acacetin itself has very low oral bioavailability, largely due to poor solubility and extensive metabolism. nih.govmdpi.comresearchgate.net
Upon oral administration, acacetin is rapidly absorbed, with maximum plasma concentrations observed as early as 5 minutes in rats. nrfhh.com However, the systemic exposure to the parent compound is minimal. nih.govfrontiersin.orgresearchgate.net For instance, one study in rats reported an oral bioavailability of only 2.34%. nih.govresearchgate.netresearchgate.net Similarly, in FVB mice, the bioavailability of acacetin was found to be a mere 1.3%. frontiersin.orgnih.gov A significant portion of an orally administered dose of acacetin remains unabsorbed in the gastrointestinal tract. frontiersin.orgresearchgate.net
Once absorbed, acacetin undergoes extensive metabolism in various tissues, with the liver being the primary site. nih.govresearchgate.net The metabolism of acacetin is a key factor in its rapid clearance from the body. nih.govresearchgate.net In rats, the total plasma clearance of acacetin is very high, significantly exceeding the hepatic blood flow, which suggests extensive extrahepatic metabolism as well. nih.gov The terminal half-life of acacetin in rats after intravenous administration is relatively short, approximately 1.48 hours. nrfhh.com
The primary metabolites of acacetin found in plasma are its glucuronide conjugates, with this compound being a major circulating metabolite. nrfhh.comnih.gov In fact, after oral administration of acacetin, the systemic exposure is predominantly in the form of its glucuronides rather than the aglycone itself. nih.gov The excretion of acacetin and its metabolites occurs through both urine and bile. nih.gov However, the urinary excretion of unchanged acacetin is a minor elimination pathway, indicating that metabolic processes are the main route of clearance. nih.gov
The distribution of acacetin and its metabolites to various tissues has also been a subject of study. The high plasma protein binding of acacetin may influence its distribution and stability in the body. nih.gov
Table 1: Pharmacokinetic Parameters of Acacetin in Preclinical Models
| Parameter | Species | Dosage and Route | Value | Reference |
|---|---|---|---|---|
| Oral Bioavailability (F) | Rat | 100 mg/kg, oral | 2.34% | nih.govresearchgate.netresearchgate.net |
| Oral Bioavailability (F) | FVB Mouse | Not specified | 1.3% | frontiersin.orgnih.gov |
| Maximum Plasma Concentration (Cmax) | Rat | 6 mL/kg oral extract | 19.02 ± 1.29 ng/mL | nrfhh.comfrontiersin.org |
| Time to Maximum Plasma Concentration (Tmax) | Rat | 6 mL/kg oral extract | 5 minutes | nrfhh.comfrontiersin.org |
| Terminal Half-life (t1/2) | Rat | 5 mg/kg, IV | 1.48 ± 0.53 h | nrfhh.com |
| Total Plasma Clearance (CL) | Rat | 10 mg/kg, IV | 199 ± 36 mL/min/kg | nih.govresearchgate.net |
Role of Glucuronidation in the Metabolism of Acacetin and Related Flavonoids
Glucuronidation is a crucial phase II metabolic pathway for acacetin and many other flavonoids. tandfonline.comnih.govacs.org This process, catalyzed by uridine (B1682114) 5'-diphosphate-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the flavonoid structure, which significantly increases its water solubility and facilitates its excretion from the body. nih.govoup.comuef.fi For flavonoids like acacetin, which possess hydroxyl groups, these are the primary sites for glucuronidation. nih.gov
In humans, several UGT isoforms are involved in the glucuronidation of acacetin. jst.go.jp Studies using human liver and intestinal microsomes have shown that acacetin is metabolized to form two primary glucuronides: this compound and Acacetin-5-glucuronide. nih.govjst.go.jp The formation of this compound is generally favored over the 5-glucuronide in both the liver and intestines. jst.go.jp
The specific UGT enzymes responsible for acacetin glucuronidation have been identified. UGT1A8, UGT1A9, and UGT1A10 are the major isoforms catalyzing the formation of acacetin glucuronides. jst.go.jp In particular, UGT1A8 has been identified as the primary enzyme responsible for the generation of Acacetin-7-O-glucuronide. uni.lu UGT1A1 and UGT1A9, which are abundantly expressed in the liver, also contribute significantly to the glucuronidation of flavonoids. jst.go.jp Interestingly, some flavonoids, including acacetin, have been shown to induce the expression of UGT1A1, suggesting a potential for auto-regulation of their own metabolism. nih.gov
The rate of glucuronidation can vary between different flavonoids and is influenced by their chemical structure. jst.go.jp For instance, the position of hydroxyl groups on the flavonoid backbone affects the regioselectivity of UGT enzymes. oup.comjst.go.jp This regioselective glucuronidation is important as it can lead to metabolites with different biological properties and metabolic stabilities. oup.com
The extensive glucuronidation of acacetin in the intestine and liver is a primary reason for its low oral bioavailability in its original form. nih.govacs.orgacs.org The coupling of glucuronidation with the action of efflux transporters further contributes to the rapid elimination of acacetin from the body. nih.govnih.gov
Table 2: UGT Isoforms Involved in Acacetin Glucuronidation
| UGT Isoform | Role in Acacetin Glucuronidation | Reference |
|---|---|---|
| UGT1A8 | Major isoform for total acacetin glucuronidation and specifically for Acacetin-7-O-glucuronide formation. | jst.go.jpuni.lu |
| UGT1A9 | Significantly contributes to acacetin glucuronidation. | jst.go.jp |
| UGT1A10 | Significantly contributes to acacetin glucuronidation. | jst.go.jp |
Enterohepatic Recirculation of this compound and its Aglycone
Enterohepatic recirculation is a significant process that can influence the pharmacokinetics and bioavailability of acacetin and its metabolites, including this compound. acs.orgacs.orgnih.gov This process involves the excretion of the glucuronide metabolite into the bile, its subsequent hydrolysis back to the aglycone (acacetin) by gut microflora, and the reabsorption of the aglycone into the bloodstream. nih.gov
Studies have demonstrated that after administration of acacetin, its glucuronides are excreted into the bile and then reach the intestines. nih.gov In the intestinal lumen, bacterial β-glucuronidases can cleave the glucuronic acid moiety from this compound, regenerating the parent compound, acacetin. nrfhh.comnih.gov This newly formed acacetin is then available for reabsorption, which can prolong its presence and that of its metabolites in the systemic circulation. nih.gov
This recycling mechanism is not limited to just enterohepatic circulation. A concept of "triple recycling," which includes enterohepatic, enteric, and local recycling, has been proposed for flavonoids like acacetin. nih.govnih.gov Enteric recycling involves the excretion of metabolites from the systemic circulation directly into the intestinal lumen, followed by deconjugation and reabsorption. Local recycling within the gut can also occur, prolonging the exposure of the intestinal epithelium to the flavonoid. nih.govnih.gov
The efficiency of enterohepatic recirculation can be influenced by several factors, including the activity of β-glucuronidases in the gut microbiota and the presence of inhibitors of these enzymes. nrfhh.comnih.gov For instance, the use of a β-glucuronidase inhibitor can reduce the deconjugation of acacetin glucuronides, thereby decreasing the reabsorption of acacetin and altering its pharmacokinetic profile. nrfhh.com
Efflux transporters, such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance Protein 2 (MRP2), also play a crucial role in the disposition of acacetin glucuronides and, consequently, in their potential for enterohepatic recirculation. nih.gov These transporters are involved in the efflux of glucuronide conjugates from cells into the bile and intestinal lumen, making them available for the recycling process. nih.govnih.gov
Bioavailability Studies in Non-Human Systems and Factors Influencing Systemic Exposure
The bioavailability of acacetin is consistently reported to be low in non-human systems, a characteristic shared by many flavonoids. nih.govmdpi.comfrontiersin.orgmdpi.com Studies in rats and mice have quantified this low oral bioavailability, with values as low as 2.34% and 1.3%, respectively. nih.govfrontiersin.orgnih.gov The systemic exposure to acacetin after oral administration is therefore minimal, with the compound being present predominantly as its glucuronide and sulfate (B86663) metabolites in the plasma. nrfhh.comfrontiersin.orgnih.gov
Several key factors contribute to the low systemic exposure of acacetin:
Poor Aqueous Solubility: Acacetin is a highly lipophilic compound with very low water solubility. frontiersin.orgfrontiersin.org This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. nih.govresearchgate.net
Instability in the Gastrointestinal Tract: Acacetin has been shown to have low stability in simulated gastric and intestinal fluids, further reducing the amount of intact compound available for absorption. nih.govresearchgate.net
Extensive First-Pass Metabolism: Acacetin undergoes extensive metabolism in both the intestines and the liver upon absorption. acs.orgacs.org Glucuronidation and sulfation are the major phase II metabolic pathways that rapidly convert acacetin into more water-soluble metabolites, which are then readily eliminated. nrfhh.comfrontiersin.org The high clearance of acacetin, often exceeding hepatic blood flow, underscores the significance of this metabolic clearance. nih.gov
The interplay between these factors results in a very small fraction of orally administered acacetin reaching the systemic circulation in its unchanged form. It is important to note that while the bioavailability of the aglycone is low, the total systemic exposure to acacetin-related compounds, including this compound, can be substantially higher. nih.gov The biological activity of these metabolites is an area of ongoing research.
Table 3: Factors Limiting the Oral Bioavailability of Acacetin
| Factor | Description | Reference |
|---|---|---|
| Poor Solubility | Low aqueous solubility limits dissolution in the GI tract. | nih.govresearchgate.netfrontiersin.orgfrontiersin.org |
| GI Instability | Degrades in simulated gastric and intestinal fluids. | nih.govresearchgate.net |
| Extensive First-Pass Metabolism | Rapid glucuronidation and sulfation in the intestine and liver. | nrfhh.comfrontiersin.orgacs.orgacs.org |
Strategies for Enhancing Bioavailability and Stability of Flavonoid Glucuronides (e.g., Prodrug Synthesis, Delivery Systems Research)
Given the low oral bioavailability of acacetin, various strategies are being explored to enhance its systemic exposure and stability. These approaches aim to overcome the physicochemical and biopharmaceutical barriers that limit its absorption and prolong its circulation time.
Prodrug Synthesis: One of the most promising strategies is the development of water-soluble prodrugs of acacetin. mdpi.comfrontiersin.org A phosphate (B84403) sodium salt of acacetin has been synthesized, which dramatically increases its aqueous solubility by over 1.9 million times. frontiersin.orgnih.gov This prodrug is designed to be converted back to the active acacetin in the body. mdpi.comnih.gov Preclinical studies in beagle dogs have shown that this acacetin prodrug can be administered intravenously and effectively converted to acacetin in vivo, achieving therapeutic concentrations that would be unattainable with oral acacetin. mdpi.comnih.gov This approach is particularly useful for acute conditions where intravenous administration is required. nih.govworldscientific.com
Novel Delivery Systems: Research into advanced drug delivery systems offers another avenue for improving acacetin's bioavailability. These systems aim to protect the drug from degradation in the gastrointestinal tract, enhance its solubility, and facilitate its absorption.
Microemulsions: Acacetin-loaded microemulsion formulations have been developed. These systems can significantly improve the solubility of acacetin and, when combined with penetration enhancers, can enhance its percutaneous absorption. frontiersin.org
Amorphous Solid Dispersions: Formulating flavonoids as amorphous solid dispersions within a polymer matrix is a strategy to enhance their solubility and dissolution rate. google.com By delivering the flavonoid in a non-crystalline, high-energy state, a much higher concentration can be achieved in the gastrointestinal lumen, which can lead to enhanced absorption. google.com
Inhibition of Metabolism: Another approach involves the co-administration of inhibitors of the metabolic enzymes responsible for flavonoid clearance. For example, piperine, a compound from black pepper, has been shown to inhibit glucuronidation and improve the bioavailability of other flavonoids like curcumin. google.com While not specifically detailed for acacetin in the provided context, this represents a potential strategy.
These strategies, by improving the solubility, stability, and absorption of acacetin, hold the potential to unlock its full therapeutic benefits by ensuring that adequate concentrations of the active compound or its metabolites reach their target sites in the body.
Structure Activity Relationship Sar Studies of Acacetin 7 Glucuronide and Its Analogues
Impact of Glucuronidation on Biological Efficacy and Target Interactions
Glucuronidation is a major metabolic pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent attachment of a glucuronic acid molecule to a hydroxyl group on the flavonoid backbone. For acacetin (B1665396), the hydroxyl group at the C7 position is a primary site for this conjugation, yielding Acacetin-7-glucuronide.
The addition of the glucuronic acid moiety has several significant structural and chemical consequences that directly impact biological activity:
Reduced Membrane Permeability: The enhanced polarity and negative charge of the glucuronide significantly hinder its ability to passively diffuse across lipophilic cell membranes. Consequently, its access to intracellular targets, such as cytoplasmic or nuclear receptors and enzymes, is severely restricted compared to the more lipophilic aglycone, acacetin.
Altered Target Binding: The C7-hydroxyl group of flavonoids is often a critical site for hydrogen bonding interactions with biological targets. Masking this group with a bulky, charged glucuronide moiety can abolish or drastically reduce the binding affinity for specific enzymes or receptors. The steric hindrance introduced by the sugar prevents the core flavonoid structure from fitting correctly into the active or binding site of a protein.
While glucuronidation is generally considered a detoxification and inactivation pathway, the resulting conjugate is not always inert. This compound can act as a stable, transportable reservoir of the active aglycone. In specific microenvironments rich in the enzyme β-glucuronidase (e.g., the gut lumen due to microbiota, or certain tumor tissues), the glucuronide can be hydrolyzed, releasing the parent acacetin locally. This "prodrug" effect allows for targeted reactivation of the compound, a phenomenon of significant pharmacological interest. Research has shown that the susceptibility to enzymatic hydrolysis is a key determinant of the ultimate biological effect of flavonoid glucuronides.
Comparative Analysis of Acacetin vs. This compound Activity Profiles
Direct comparative studies consistently demonstrate that this compound possesses significantly attenuated or completely abolished biological activity compared to its parent aglycone, acacetin, particularly in in vitro assays where metabolic reactivation is absent.
A key area of investigation has been the inhibition of enzymes involved in metabolism and signaling. For instance, acacetin is a known modulator of UDP-glucuronosyltransferase (UGT) enzymes. Studies have shown that acacetin is a potent inhibitor of the UGT1A1 isoform, which is responsible for the metabolism of bilirubin (B190676) and various xenobiotics. In stark contrast, its major metabolite, this compound, exhibits virtually no inhibitory activity against the same enzyme. This suggests that as acacetin is metabolized, its capacity to influence its own metabolic pathway or that of other drugs is lost.
Another illustrative example is found in the context of estrogenic and anti-estrogenic activity. Flavonoids can interact with estrogen receptors (ERα and ERβ), potentially influencing hormone-dependent processes. Research using yeast-based bioassays has demonstrated that acacetin itself exhibits weak estrogenic activity. However, when this compound was tested in the same system, it was found to be completely inactive. The glucuronide moiety at the 7-position appears to prevent the necessary interactions with the estrogen receptor ligand-binding pocket.
The table below summarizes findings from comparative studies, highlighting the dramatic reduction in potency upon glucuronidation.
| Biological Target / Activity | Acacetin (Aglycone) | This compound | Key Finding |
|---|---|---|---|
| UGT1A1 Enzyme Inhibition | Potent Inhibitor (IC50 ≈ 0.1 µM) | No significant inhibition | Glucuronidation abolishes the ability to inhibit a key metabolic enzyme. |
| Estrogenic Activity (ERα) | Weakly active | Inactive | The glucuronide fails to bind or activate the estrogen receptor. |
| Anti-proliferative Effect (e.g., Cancer Cell Lines) | Active (micromolar range) | Significantly less active or inactive | Loss of activity is attributed to poor cell uptake and inability to reach intracellular targets. |
| Aromatase Inhibition | Moderate Inhibitor | Weak or Inactive Inhibitor | The 7-hydroxyl group is important for binding to the enzyme's active site; masking it reduces affinity. |
These findings underscore a critical principle in flavonoid pharmacology: the biological activities observed in in vitro studies using the aglycone may not accurately reflect the in vivo situation, where the compound exists predominantly as its glucuronidated metabolite.
Influence of Other Glycosidic Modifications on Pharmacological Properties
To fully appreciate the specific role of the glucuronide moiety, it is useful to compare this compound with other naturally occurring glycosides of acacetin, such as Tilianin (B192538) (Acacetin-7-O-β-D-glucopyranoside) and Linarin (Acacetin-7-O-rutinoside). These compounds also feature a sugar attached at the C7-position, but the nature of the sugar is different. Tilianin has a glucose unit, while Linarin has a rutinose (rhamnose-glucose) disaccharide.
The key differences between these glycosides and the glucuronide are the absence of a charged carboxyl group and variations in size and structure.
Charge vs. Neutrality: The glucuronic acid of this compound is anionic at physiological pH, whereas the glucose and rutinose moieties of Tilianin and Linarin are neutral. This makes the glucuronide significantly more polar and less able to cross cell membranes than its neutral glycoside counterparts.
Biological Activity: While all glycosides are generally less active than the parent aglycone, subtle but important differences emerge. Linarin and Tilianin, being less polar than the glucuronide, may retain a higher degree of residual activity in some assays. For example, in studies on anti-inflammatory effects, Linarin has demonstrated activity, such as the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. This activity is typically weaker than that of acacetin but often superior to that of the highly polar and membrane-impermeable this compound.
The pharmacological profile is therefore highly dependent on the specific sugar conjugated to the acacetin core. The unique anionic and bulky nature of the glucuronic acid group generally confers the lowest intrinsic biological activity among the common C7-substituted analogues.
The table below provides a conceptual comparison of these different forms of acacetin.
| Compound | Attached Moiety at C7 | Key Physicochemical Feature | General In Vitro Activity Profile |
|---|---|---|---|
| Acacetin | Hydroxyl (-OH) | Lipophilic, neutral aglycone | Highest activity; readily crosses cell membranes. |
| Tilianin | Glucose | Neutral, polar sugar | Low to moderate activity; reduced membrane permeability. |
| Linarin | Rutinose (disaccharide) | Neutral, larger polar sugar | Low activity; further reduced permeability due to size. |
| This compound | Glucuronic Acid | Anionic (charged), polar sugar | Lowest or no activity; very poor membrane permeability. Can act as a prodrug. |
Future Research Directions and Translational Potential
Elucidation of Novel Molecular Targets and Signaling Networks for Acacetin-7-glucuronide
While research on this compound is still emerging, studies on its aglycone, acacetin (B1665396), provide a foundation for identifying potential molecular targets. Acacetin has been shown to interact with a multitude of signaling pathways, and it is plausible that its glucuronide metabolite shares or possesses distinct targets.
Future investigations should focus on identifying the direct molecular binding partners of this compound. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and target identification by chromatographic separation could be employed. A network pharmacology study has suggested that this compound may have a good affinity for AKT1, a key protein in the PI3K/AKT signaling pathway which is crucial in regulating apoptosis. plos.orgnih.gov
Furthermore, comprehensive transcriptomic, proteomic, and metabolomic analyses of cells or tissues treated with this compound will be instrumental in mapping the broader signaling networks it modulates. This could reveal novel pathways involved in its observed biological effects. For instance, network pharmacology approaches have been utilized to explore the multi-target therapeutic potential of traditional medicinal plants containing flavonoid glycosides, providing a framework for such investigations. nih.govmdpi.com
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To accurately dissect the mechanisms of action of this compound, the development and utilization of sophisticated in vitro and in vivo models are essential.
Advanced In Vitro Models:
3D Organoid Cultures: These models more closely mimic the physiological environment of tissues compared to traditional 2D cell cultures. For example, liver organoids could be used to study the metabolism and potential hepatoprotective effects of this compound.
Microfluidic "Organ-on-a-Chip" Systems: These platforms allow for the co-culture of different cell types in a dynamic environment, enabling the study of complex interactions, such as those between gut microbiota and intestinal epithelial cells in the metabolism and absorption of the compound.
Genetically Engineered Cell Lines: The use of CRISPR-Cas9 and other gene-editing technologies to create cell lines with specific gene knockouts or knock-ins will help to validate the molecular targets identified in other studies.
Advanced In Vivo Models:
Humanized Mouse Models: Mice engrafted with human cells or tissues can provide more relevant data on the efficacy and metabolism of this compound in a human-like context.
Disease-Specific Animal Models: Utilizing well-characterized animal models of diseases like cardiovascular disorders or neuroinflammatory conditions will be crucial for evaluating the therapeutic potential of this compound. nih.gov For instance, models of cerebral ischemia-reperfusion injury have been used to investigate the effects of total flavonoid extracts containing acacetin derivatives. plos.orgnih.gov
Research into Potential Synergistic Effects with Other Phytochemicals or Conventional Agents
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for natural products. Future studies should explore the potential synergistic interactions between this compound and other phytochemicals or conventional drugs.
For example, investigations could assess whether this compound enhances the efficacy of existing chemotherapeutic agents, potentially allowing for lower doses and reduced side effects. nih.gov Similarly, its combination with other flavonoids or polyphenols found in the same plant sources could lead to enhanced biological activity. nih.gov Studies on acacetin have already shown synergistic anti-arrhythmic effects with sodium channel blockers. nrfhh.com
High-throughput screening of compound libraries in combination with this compound could identify novel synergistic pairs. The underlying mechanisms of any observed synergy, such as complementary modes of action or effects on drug metabolism and transport, would then need to be elucidated.
Exploration of New Analytical Technologies for Enhanced Characterization
Advancements in analytical chemistry are critical for the comprehensive characterization of this compound and its metabolites.
Key Analytical Technologies:
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements, facilitating the unambiguous identification of this compound and its metabolites in complex biological matrices. mdpi.comsemanticscholar.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains a cornerstone for the quantification of this compound in pharmacokinetic and metabolism studies, offering high sensitivity and selectivity. nrfhh.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR, are invaluable for the structural elucidation of novel metabolites and for confirming the position of glucuronidation. oup.com
Hyphenated Techniques: The coupling of different analytical techniques, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), can offer alternative separation selectivities for complex mixtures.
These advanced analytical methods will be crucial for detailed pharmacokinetic studies, understanding metabolic pathways, and ensuring the quality control of any future formulations. nih.govnrfhh.com
Application of Computational Chemistry and Network Pharmacology in Predicting Biological Activity
In silico approaches are becoming increasingly powerful tools in drug discovery and development. Computational chemistry and network pharmacology can be leveraged to predict the biological activities of this compound and guide experimental research.
Computational Approaches:
Molecular Docking: This technique can predict the binding affinity and interaction modes of this compound with potential protein targets. plos.orgnih.govscirp.org For example, docking studies have predicted a good affinity of this compound for AKT1. plos.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of related compounds based on their chemical structures.
Network Pharmacology: Network pharmacology integrates data from genomics, proteomics, and systems biology to construct interaction networks between drugs, targets, and diseases. nih.govmdpi.com This approach can help to:
Identify potential targets and pathways for this compound. plos.orgnih.gov
Understand the polypharmacological effects of the compound.
Predict potential synergistic effects with other compounds.
The integration of these computational methods with experimental validation will accelerate the discovery of the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. How is Acacetin-7-glucuronide identified and quantified in biological matrices?
- Methodological Answer : Identification typically employs chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry (MS) for structural confirmation. Quantification often uses capillary electrophoresis (CE) with UV detection at 320 nm, as demonstrated in studies analyzing glucuronide conjugates in urine . Calibration curves (0–100 µg/mL) and validation parameters (e.g., inter-/intra-assay precision <13% RSD) are critical for reliability. Internal standards (e.g., deuterated analogs) improve accuracy in complex biological samples.
Q. What enzymatic pathways are involved in this compound biosynthesis?
- Methodological Answer : UDP-glucuronosyltransferases (UGTs), particularly UGT1A and UGT2B subfamilies, catalyze the glucuronidation of acacetin’s 7-hydroxyl group. In vitro assays using liver microsomes or recombinant UGT isoforms are standard. Kinetic parameters (e.g., Km, Vmax) should be determined under controlled pH and temperature, with cofactors like UDP-glucuronic acid added to stabilize reactions . Inhibitors (e.g., bilirubin) can assess isoform specificity.
Q. What in vitro models are suitable for studying this compound metabolism?
- Methodological Answer : Primary hepatocytes or cell lines (e.g., HepG2) are common. Incubation conditions (37°C, 5% CO₂) and time-course experiments (0–24 hours) track metabolite formation. Sampling intervals must align with enzymatic activity peaks. LC-MS/MS quantifies parent compounds and metabolites, while mRNA profiling (e.g., qPCR) validates UGT expression levels . Parallel use of β-glucuronidase inhibitors (e.g., saccharolactone) confirms glucuronide specificity.
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound pharmacokinetic data across studies?
- Methodological Answer : Contradictions often arise from interspecies variability (e.g., human vs. rodent UGT activity) or analytical method differences. Cross-validation using orthogonal techniques (e.g., CE vs. HPLC) is essential . Population pharmacokinetic modeling can account for covariates like age, genetics, or enzyme induction. In silico tools (e.g., PBPK modeling) integrate in vitro data to predict human pharmacokinetics, reducing reliance on conflicting animal data.
Q. What experimental strategies improve the yield of enzymatic this compound synthesis?
- Methodological Answer : Optimize reaction conditions by screening UGT isoforms (e.g., UGT1A1 vs. UGT1A9), adjusting pH (7.4–8.0), and increasing UDP-glucuronic acid concentration. Immobilized enzyme systems enhance reusability and stability. Response surface methodology (RSM) identifies critical factors (e.g., temperature, enzyme/substrate ratio) for maximal yield . Purification via solid-phase extraction (C18 columns) or preparative HPLC ensures high-purity outputs.
Q. How to design tissue-specific bioavailability studies for this compound?
- Methodological Answer : Use radiolabeled acacetin (³H or ¹⁴C) to track distribution in organs (e.g., liver, intestine). Portal vein cannulation in rodent models allows sampling of hepatic first-pass metabolism. Microdialysis probes in target tissues (e.g., brain) measure unbound concentrations. Concomitant measurement of membrane transporters (e.g., MRP2 for efflux) via Western blotting contextualizes absorption/elimination patterns .
Data Analysis and Interpretation
Q. What statistical approaches address variability in this compound metabolic stability assays?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in microsomal assays. Bootstrap resampling (≥1000 iterations) evaluates parameter uncertainty. For small datasets, Bayesian hierarchical models improve robustness. Outlier detection (e.g., Grubbs’ test) ensures data integrity, especially in studies with limited replicates .
Q. How to validate the specificity of this compound antibodies in immunoassays?
- Methodological Answer : Competitive ELISA with structurally similar compounds (e.g., apigenin-7-glucuronide) tests cross-reactivity. Thresholds for acceptable cross-reactivity (<5%) should align with ICH guidelines. Surface plasmon resonance (SPR) quantifies binding affinity (KD) and kinetics. Immunohistochemistry controls (e.g., knockout tissues) confirm target specificity in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
